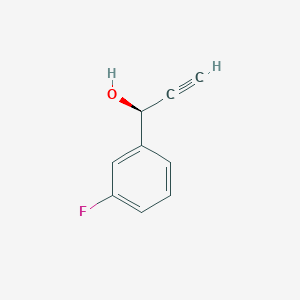
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol, also known as FPOP, is a small molecule that has gained significant attention in the field of chemical biology due to its unique properties. FPOP is a photoactivatable probe that can be used to study protein structure and interactions in solution.
Mecanismo De Acción
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is a photoactivatable probe that works by generating reactive oxygen species (ROS) when activated by UV light. These ROS then react with solvent-exposed amino acid residues on a protein surface, resulting in the covalent modification of these residues. The exact mechanism of this process is still under investigation, but it is believed that the ROS generated by (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol react with amino acid side chains to form radicals, which then react with nearby amino acid residues to form covalent adducts.
Efectos Bioquímicos Y Fisiológicos
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been shown to have minimal biochemical and physiological effects on proteins, making it an ideal tool for studying protein structure and interactions in solution. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been used to study a wide range of proteins, including enzymes, receptors, and transporters, and has been shown to be effective in identifying specific protein regions that are involved in protein-protein interactions or ligand binding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is its ability to selectively modify solvent-exposed amino acid residues on a protein surface, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is also relatively easy to use and can be applied to a wide range of proteins. However, (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol does have some limitations, including its sensitivity to UV light and its potential for non-specific modification of amino acid residues.
Direcciones Futuras
There are several future directions for the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in scientific research. One area of interest is the development of new (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol analogs that can selectively modify specific amino acid residues on a protein surface. Another area of interest is the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete picture of protein structure and interactions. Additionally, the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in live cell imaging could provide new insights into protein function and localization. Overall, (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has the potential to be a valuable tool for studying protein structure and interactions in solution, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base catalyst. The resulting intermediate is then reacted with a reducing agent to produce (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol. The overall yield of this synthesis is around 50%, and the purity of the final product can be improved through chromatography.
Aplicaciones Científicas De Investigación
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been used in a variety of scientific research applications, including protein structure analysis, protein-protein interaction studies, and ligand binding assays. (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol works by covalently modifying solvent-exposed amino acid residues on a protein surface when it is activated by UV light. This modification can then be detected using mass spectrometry, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding.
Propiedades
Número CAS |
179249-18-4 |
|---|---|
Nombre del producto |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
Fórmula molecular |
C9H7FO |
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m0/s1 |
Clave InChI |
ZVCCBLHUZGVITQ-VIFPVBQESA-N |
SMILES isomérico |
C#C[C@@H](C1=CC(=CC=C1)F)O |
SMILES |
C#CC(C1=CC(=CC=C1)F)O |
SMILES canónico |
C#CC(C1=CC(=CC=C1)F)O |
Sinónimos |
Benzenemethanol, alpha-ethynyl-3-fluoro-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



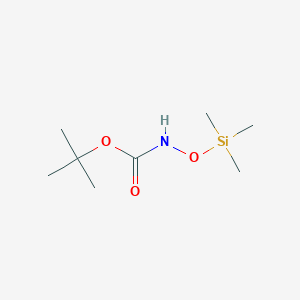
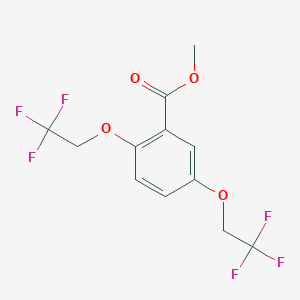
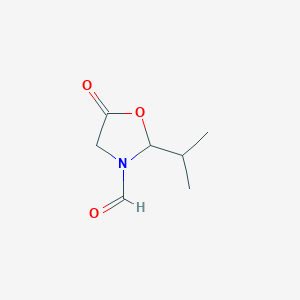
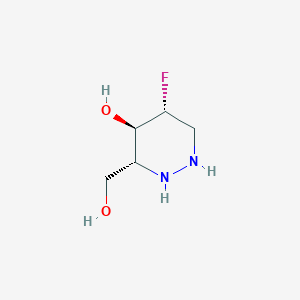
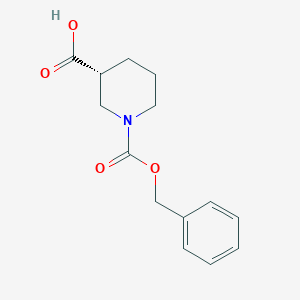
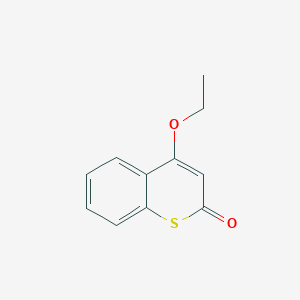
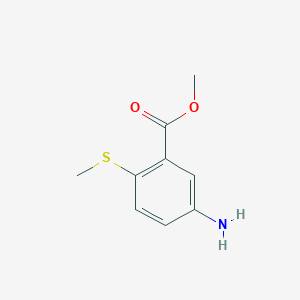
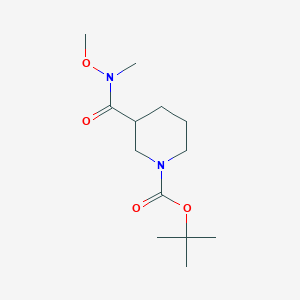
![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
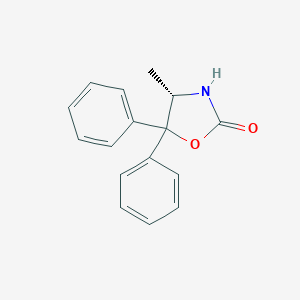
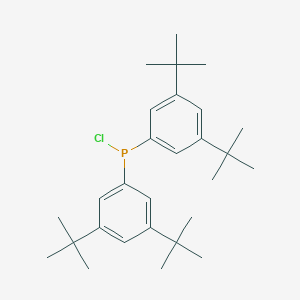
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)